5-Bromo-1-ethoxy-2,3-difluorobenzene
Overview
Description
5-Bromo-1-ethoxy-2,3-difluorobenzene is a chemical compound that belongs to the class of halogenated aromatic compounds. It is a colorless liquid with a molecular formula of C8H7BrF2O and a molecular weight of 237.04 g/mol. This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The preparation of 5-Bromo-1-ethoxy-2,3-difluorobenzene typically involves chemical synthesis. One common method is the reaction of 2,3-difluorobenzene with bromoethanol under basic conditions to produce the target compound . This process involves electrophilic aromatic substitution, where the bromine atom is introduced into the benzene ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-1-ethoxy-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions: Typical reagents used in these reactions include bromine, bromoethanol, and various bases.
Scientific Research Applications
5-Bromo-1-ethoxy-2,3-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine: This compound is utilized in the development of pharmaceuticals and in the study of biological pathways.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethoxy-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The specific molecular targets and pathways involved depend on the context of its application, such as in pharmaceuticals or materials science.
Comparison with Similar Compounds
5-Bromo-1-ethoxy-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2,3-difluorobenzene: This compound lacks the ethoxy group, which can influence its reactivity and applications.
5-Bromo-2-ethoxy-1,3-difluorobenzene: This is a positional isomer with different substitution patterns on the benzene ring, affecting its chemical properties and uses.
2,3-Difluoro-4-bromophenyl ethyl ether:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the presence of both bromine and ethoxy groups, which contribute to its distinct chemical behavior and applications.
Biological Activity
5-Bromo-1-ethoxy-2,3-difluorobenzene is an organic compound with significant potential in medicinal chemistry and pharmaceutical applications. Its unique structure, characterized by a bromine atom, an ethoxy group, and two fluorine atoms attached to a benzene ring, contributes to its reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.
The molecular formula of this compound is C8H8BrF2O. The compound's structure allows for electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and fluorine substituents. The synthesis typically involves:
- Electrophilic Aromatic Substitution : The compound can be synthesized through reactions that introduce the ethoxy group and bromine onto the benzene ring.
- Fluorination : The difluorination process can be achieved using fluorinating agents under controlled conditions.
Biological Activities
This compound exhibits a range of biological activities that are primarily derived from its derivatives. These activities include:
- Antimicrobial Activity : Several derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Properties : Research indicates that compounds related to this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antidiabetic Effects : Some studies have highlighted the potential of related compounds as inhibitors of α-glucosidase, which may aid in managing diabetes by controlling blood sugar levels.
The biological activity of this compound is largely attributed to its ability to undergo electrophilic substitution reactions. The presence of bromine and fluorine enhances the compound's reactivity, allowing it to interact with biological targets effectively. The specific pathways and molecular targets are still under investigation but may involve:
- Inhibition of Enzymatic Activity : For instance, derivatives have been evaluated for their ability to inhibit α-glucosidase, which plays a crucial role in carbohydrate metabolism.
- Interaction with Cellular Receptors : Some derivatives may bind selectively to certain receptors involved in cancer progression or metabolic regulation .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various derivatives synthesized from this compound. In vitro assays demonstrated that several compounds exhibited significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 μM to 30 μM). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of derivatives derived from this compound. Results indicated that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value as low as 15 μg/mL against Staphylococcus aureus.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C8H8BrF2O | Contains ethoxy group; potential pharmaceutical applications |
5-Bromo-1-methoxy-2,3-difluorobenzene | C8H8BrF2O | Similar structure but with a methoxy group |
5-Bromo-1-fluoro-2,3-difluorobenzene | C7H4BrF3 | Lacks ethoxy group; enhanced reactivity |
4-Bromo-1-fluoro-2-methoxybenzene | C8H8BrF | Different positioning affects reactivity patterns |
Properties
IUPAC Name |
5-bromo-1-ethoxy-2,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGBWRBQWZTQMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611764 | |
Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204654-92-2 | |
Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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